

Application Notes and Protocols: OICR12694 in Combination with Chemotherapy Agents

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR12694 (also known as JNJ-65234637) is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] BCL6 is a transcriptional repressor that is a key driver in several forms of non-Hodgkin lymphoma (NHL), most notably Diffuse Large B-cell Lymphoma (DLBCL).[1][2] By inhibiting the protein-protein interaction between the BCL6 BTB domain and its corepressors, OICR12694 can reactivate BCL6 target genes, leading to the suppression of tumor growth.[4] Preclinical data for BCL6 inhibitors suggest a strong synergistic potential when combined with standard-of-care chemotherapy agents and other targeted therapies.[5][6][7] This document provides detailed application notes and protocols for evaluating the combination of OICR12694 with other chemotherapy agents.

Rationale for Combination Therapy

The primary rationale for combining **OICR12694** with other chemotherapy agents is to enhance anti-tumor efficacy and overcome potential resistance mechanisms. BCL6 is known to repress genes involved in DNA damage response, cell cycle arrest, and apoptosis.[5] Inhibition of BCL6 can, therefore, "prime" cancer cells to be more susceptible to the cytotoxic effects of chemotherapy.

Potential Combination Strategies Include:



- Standard Chemotherapy (e.g., components of R-CHOP): Agents like doxorubicin and cyclophosphamide, which induce DNA damage, are expected to have a synergistic effect with BCL6 inhibition.
- Other Targeted Agents:
 - BCL2 Inhibitors: BCL6 can repress the pro-survival protein BCL2. Inhibition of BCL6 may lead to an upregulation of BCL2 as a survival mechanism. Therefore, the combination with a BCL2 inhibitor (e.g., venetoclax) is a rational strategy to block this escape pathway.[7]
 - EZH2 Inhibitors: BCL6 and EZH2 can cooperate to repress transcription. Dual inhibition may lead to a more profound reactivation of tumor suppressor genes.[7]
 - BTK Inhibitors: In certain B-cell malignancies, combining a BCL6 inhibitor with a Bruton's tyrosine kinase (BTK) inhibitor like ibrutinib has shown synergistic effects.

Data Presentation: In Vitro Efficacy of BCL6 Inhibitor FX1 in Combination with Doxorubicin

As a reference for the potential efficacy of **OICR12694**, the following tables summarize the in vitro activity of a similar BCL6 inhibitor, FX1, in various DLBCL cell lines.

Table 1: Single Agent GI50 Values of FX1 in DLBCL Cell Lines

Cell Line	Subtype	BCL6-Dependent	GI50 (μM) of FX1
SUDHL-4	GCB	Yes	35 ± 5
SUDHL-6	GCB	Yes	40 ± 7
OCI-Ly1	GCB	Yes	30 ± 4
OCI-Ly7	GCB	Yes	40 ± 6
TMD8	ABC	No	>100
HBL1	ABC	No	>100

Data extracted from Cardenas et al., J Clin Invest. 2016.[4]



Table 2: Combination Effect of FX1 and Doxorubicin in DLBCL Cell Lines

Cell Line	Subtype	Doxorubicin GI50 (nM) - Single Agent	Doxorubicin GI50 (nM) - with FX1 (20 μM)	Fold Decrease in Doxorubicin GI50
SUDHL-4	GCB	50	5	10
SUDHL-6	GCB	60	4	15
OCI-Ly1	GCB	45	3	15
OCI-Ly7	GCB	70	7	10
TMD8	ABC	100	2	50
HBL1	ABC	120	1.2	100

Data represents a significant enhancement of doxorubicin's potency in the presence of FX1.[4]

Experimental Protocols In Vitro Synergy Assessment: Checkerboard Assay

This protocol describes a method to assess the synergistic, additive, or antagonistic effects of **OICR12694** in combination with another chemotherapy agent using a checkerboard assay format.

Materials:

- DLBCL cell lines (e.g., SUDHL-4, SUDHL-6, OCI-Ly1)
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- OICR12694 (dissolved in DMSO)
- Chemotherapy agent of interest (e.g., Doxorubicin, dissolved in DMSO or water)
- 96-well flat-bottom plates



- Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding:
 - Culture DLBCL cells to logarithmic growth phase.
 - Harvest cells and perform a cell count.
 - Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 50 μL of culture medium.
 - Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- Drug Preparation and Addition (Checkerboard Dilution):
 - Prepare serial dilutions of OICR12694 and the combination drug in culture medium. It is recommended to prepare 2X final concentrations.
 - Typically, an 8x8 matrix is used. Along the x-axis, add increasing concentrations of
 OICR12694. Along the y-axis, add increasing concentrations of the combination drug.
 - Include wells for single-agent controls (each drug alone) and a vehicle control (DMSO).
 - Add 50 μL of the 2X drug solutions to the appropriate wells.
- Incubation:
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Cell Viability Measurement:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.



- Read the luminescence or fluorescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell growth inhibition for each drug concentration and combination compared to the vehicle control.
 - Analyze the data using a synergy model such as the Bliss independence model or the Chou-Talalay method to calculate a Combination Index (CI).
 - CI < 1 indicates synergy.
 - CI = 1 indicates an additive effect.
 - CI > 1 indicates antagonism.

In Vivo Combination Efficacy Study: DLBCL Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of **OICR12694** in combination with a chemotherapy agent in a mouse xenograft model of DLBCL.

Materials:

- Immunocompromised mice (e.g., NOD-SCID or NSG)
- DLBCL cell line (e.g., SUDHL-6)
- Matrigel
- OICR12694 formulation for oral gavage
- Chemotherapy agent formulation for intravenous or intraperitoneal injection
- · Calipers for tumor measurement
- Animal balance

Procedure:



• Tumor Implantation:

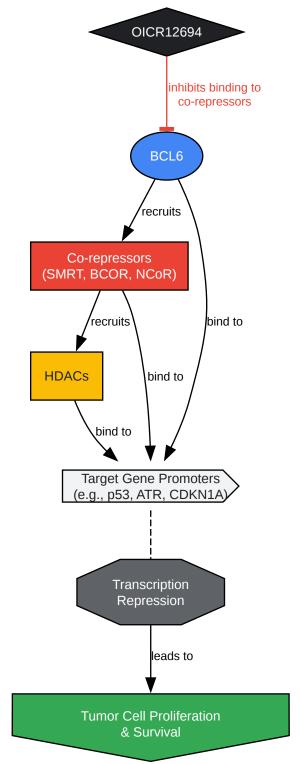
- Harvest DLBCL cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Tumor Growth and Grouping:
 - Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
 - When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle control
 - Group 2: **OICR12694** alone
 - Group 3: Chemotherapy agent alone
 - Group 4: OICR12694 in combination with the chemotherapy agent
- Drug Administration:
 - Administer OICR12694 orally once or twice daily, according to its pharmacokinetic profile.
 - Administer the chemotherapy agent according to a clinically relevant schedule (e.g., once weekly for doxorubicin).
 - For the combination group, administer both agents as scheduled.
- Monitoring:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor the animals for any signs of toxicity.
- Study Endpoint:



- The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration of treatment.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
- Data Analysis:
 - Plot the mean tumor volume ± SEM for each treatment group over time.
 - Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
 - Statistically analyze the differences in tumor volume between the treatment groups (e.g., using ANOVA).

Visualizations





BCL6 Mechanism of Action and Inhibition

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Caption: Mechanism of BCL6 and its inhibition by OICR12694.



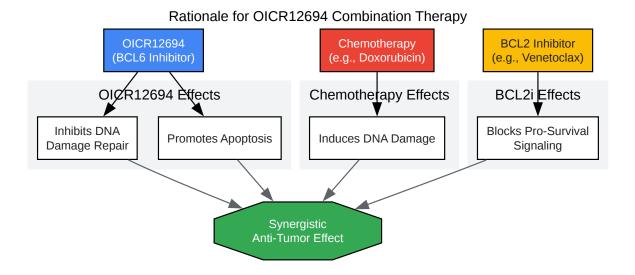
In Vitro Synergy Assessment Workflow Start Seed DLBCL cells in 96-well plate Add OICR12694 and chemotherapy agent in a checkerboard matrix Incubate for 48-72h Perform cell viability assay Analyze data using Bliss or Chou-Talalay method Determine Synergy (CI<1), Additivity (CI=1), or Antagonism (CI>1)

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End

Caption: Workflow for in vitro synergy assessment.





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Caption: Logical relationships in combination therapy.

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